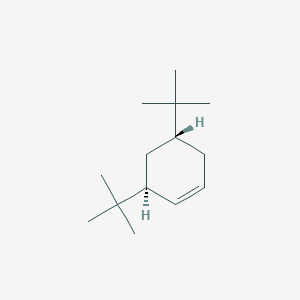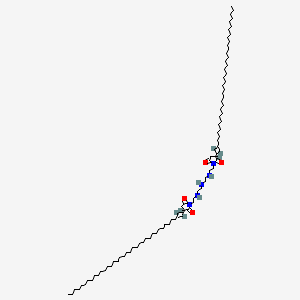
2,5-Pyrrolidinedione, 1-(2-((2-((2-((2-(3-(hexatriacontenyl)-2,5-dioxo-1-pyrrolidinyl)ethyl)amino)ethyl)amino)ethyl)amino)ethyl)-3-(octatriacontenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Pyrrolidinedione, 1-(2-((2-((2-((2-(3-(hexatriacontenyl)-2,5-dioxo-1-pyrrolidinyl)ethyl)amino)ethyl)amino)ethyl)amino)ethyl)-3-(octatriacontenyl)- is a complex organic compound characterized by its unique structure and potential applications in various scientific fields. This compound is part of the pyrrolidinedione family, known for their diverse chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1-(2-((2-((2-((2-(3-(hexatriacontenyl)-2,5-dioxo-1-pyrrolidinyl)ethyl)amino)ethyl)amino)ethyl)amino)ethyl)-3-(octatriacontenyl)- involves multiple steps, starting with the preparation of the pyrrolidinedione core. This is typically achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent addition of hexatriacontenyl and octatriacontenyl groups requires specific reagents and catalysts to ensure the desired substitutions and elongations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters to ensure consistency and quality.
化学反应分析
Types of Reactions
2,5-Pyrrolidinedione, 1-(2-((2-((2-((2-(3-(hexatriacontenyl)-2,5-dioxo-1-pyrrolidinyl)ethyl)amino)ethyl)amino)ethyl)amino)ethyl)-3-(octatriacontenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Common in modifying the side chains or core structure.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.
科学研究应用
2,5-Pyrrolidinedione, 1-(2-((2-((2-((2-(3-(hexatriacontenyl)-2,5-dioxo-1-pyrrolidinyl)ethyl)amino)ethyl)amino)ethyl)amino)ethyl)-3-(octatriacontenyl)- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for therapeutic applications, particularly in targeting specific pathways or diseases.
Industry: Utilized in the development of new materials or as a component in specialized chemical processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular interactions.
相似化合物的比较
Similar Compounds
- 1-Phenyl-2,5-Pyrrolidinedione : A related compound with a simpler structure, used in various chemical and biological studies.
- 2,5-Dioxopyrrolidin-1-yl derivatives: Known for their diverse reactivity and applications in synthetic chemistry.
Uniqueness
2,5-Pyrrolidinedione, 1-(2-((2-((2-((2-(3-(hexatriacontenyl)-2,5-dioxo-1-pyrrolidinyl)ethyl)amino)ethyl)amino)ethyl)amino)ethyl)-3-(octatriacontenyl)- stands out due to its complex structure and the presence of long alkyl chains, which may impart unique properties and reactivity compared to simpler analogs.
属性
CAS 编号 |
64051-52-1 |
|---|---|
分子式 |
C90H171N5O4 |
分子量 |
1387.3 g/mol |
IUPAC 名称 |
3-[(E)-hexatriacont-1-enyl]-1-[2-[2-[2-[2-[3-[(E)-octatriacont-1-enyl]-2,5-dioxopyrrolidin-1-yl]ethylamino]ethylamino]ethylamino]ethyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C90H171N5O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-40-42-44-46-48-50-52-54-56-58-60-62-64-66-68-70-72-74-86-84-88(97)95(90(86)99)82-80-93-78-76-91-75-77-92-79-81-94-87(96)83-85(89(94)98)73-71-69-67-65-63-61-59-57-55-53-51-49-47-45-43-41-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h71-74,85-86,91-93H,3-70,75-84H2,1-2H3/b73-71+,74-72+ |
InChI 键 |
UWOQDALRWARZPM-SHIROVHISA-N |
手性 SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC/C=C/C1CC(=O)N(C1=O)CCNCCNCCNCCN2C(=O)CC(C2=O)/C=C/CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=CC1CC(=O)N(C1=O)CCNCCNCCNCCN2C(=O)CC(C2=O)C=CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


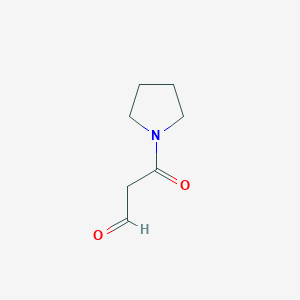
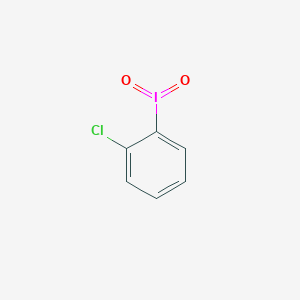
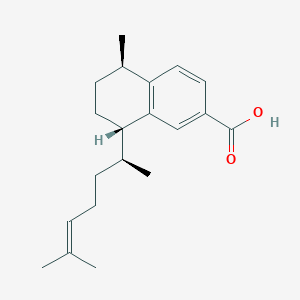

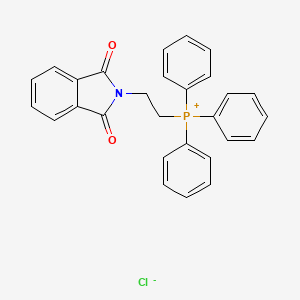
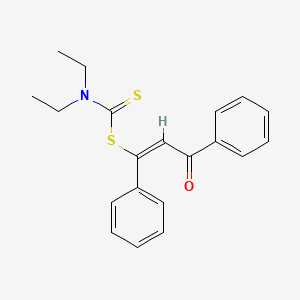
![Silane, trimethyl[(phenylethynyl)thio]-](/img/structure/B14495506.png)

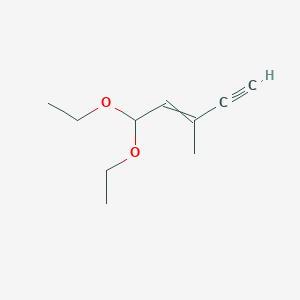
![5,6-Dimethyl-2-phenyl-4H-thieno[2,3-d][1,3]thiazin-4-one](/img/structure/B14495516.png)

![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]glycylglycine](/img/structure/B14495523.png)
![3-[(2,2,4,4-Tetramethylpentan-3-yl)sulfanyl]propanal](/img/structure/B14495535.png)
